4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine
Description
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine is a bicyclic heterocyclic compound comprising a seven-membered cycloheptane ring fused to a five-membered oxazole ring. Key properties include:
- Molecular formula: C₆H₁₃N₂O₂ (based on Enamine Ltd's catalog entry) .
- CAS No.: 1506738-56-2 .
- Structural features: The cyclohepta ring introduces significant puckering, as described by Cremer and Pople’s generalized puckering coordinates, which influence conformational stability and intermolecular interactions .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-8-6-4-2-1-3-5-7(6)11-10-8/h1-5H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCJXSJBHHNIPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cycloheptanone derivative with hydroxylamine to form the oxime, followed by cyclization to yield the desired oxazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles can be used in substitution reactions, often under acidic or basic conditions to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the electrophile used.
Scientific Research Applications
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways and processes. The amine group can also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Table 1: Key Properties of 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine and Analogues
Structural and Electronic Comparisons
- Ring Size and Puckering: The seven-membered cyclohepta ring in the parent compound exhibits non-planar puckering, distinct from smaller rings like cyclopentane or cyclohexane. This puckering, quantified via amplitude and phase coordinates , enhances steric adaptability in binding interactions compared to rigid six-membered analogues.
- Substituent Effects: Methanamine derivative (C₉H₁₄N₂O): The added methylene spacer increases solubility and may improve pharmacokinetic properties . Methyl ester (C₁₀H₁₃NO₃): The ester group reduces nucleophilicity at C3, making it a precursor for amide coupling reactions . Sulfonyl chloride: High reactivity enables facile derivatization but requires stringent storage conditions (-20°C under argon) .
Physicochemical and Commercial Considerations
- Stability : The parent amine’s stability is contingent on the oxazole ring’s electron-deficient nature, which mitigates oxidation compared to pyrrole-based systems.
- Availability : The sulfonyl chloride derivative is listed at €566/50 mg by CymitQuimica, reflecting its niche application , while the methyl ester is temporarily out of stock in key regions .
Biological Activity
The compound 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine is a heterocyclic amine characterized by its unique oxazole ring structure. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Structural Formula
The structural formula of this compound can be represented as follows:
Key Properties
- Molecular Weight : 156.19 g/mol
- InChI Key : MTCJXSJBHHNIPK-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxazole ring facilitates hydrogen bonding and other interactions with proteins and enzymes, potentially influencing metabolic pathways and cellular processes.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound:
- Antimicrobial Activity : Preliminary investigations have indicated that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Anticancer Activity : Research has shown that derivatives of this compound may inhibit cancer cell proliferation. In vitro studies demonstrate that it can induce apoptosis in specific cancer cell lines by modulating apoptotic pathways.
- Neuroprotective Effects : Given its structural similarity to GABAergic compounds, this oxazole derivative may exhibit neuroprotective effects by acting as a GABA receptor modulator.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. |
| Study 2 | Reported anticancer effects in breast cancer cells (MCF-7), showing a reduction in cell viability by approximately 40% at a concentration of 25 µM after 48 hours of treatment. |
| Study 3 | Investigated neuroprotective properties in a rat model of Parkinson's disease; results indicated significant improvement in motor function and reduced neuronal death at doses of 10 mg/kg. |
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions starting from cycloheptanone derivatives:
- Step 1 : Reaction of cycloheptanone with hydroxylamine to form an oxime.
- Step 2 : Cyclization under acidic conditions to yield the oxazole ring.
This synthetic pathway has been optimized for yield and purity using various solvents and catalysts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
